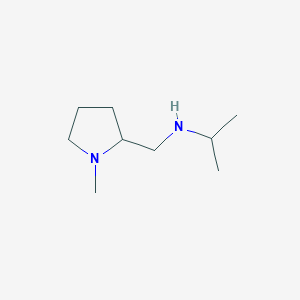

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(1-methylpyrrolidin-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)10-7-9-5-4-6-11(9)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTPAHNDIURSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrrolidine (B122466) Ring System Construction

The formation of the pyrrolidine ring, a saturated heterocycle, is a foundational step in the synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. wikipedia.org Various synthetic strategies have been developed to construct this five-membered ring system efficiently.

Reductive Amination Approaches for Amine Incorporation

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines, including the construction of the pyrrolidine ring. nih.govharvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu Water is the only byproduct, making it an atom-economical approach. nih.gov

One common strategy for forming the pyrrolidine ring involves the intramolecular reductive amination of a dicarbonyl compound in the presence of an amine source. For example, treating a 1,4-dicarbonyl compound like succindialdehyde with an amine and a suitable reducing agent can yield a pyrrolidine derivative. stackexchange.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being particularly effective as they are selective for the iminium ion over the precursor carbonyl groups. harvard.edu

Recent advancements have introduced catalytic systems for this transformation. Iridium-catalyzed successive reductive amination of diketones with anilines provides an efficient route to N-aryl-substituted pyrrolidines under mild conditions. nih.gov Another approach involves the condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium, which rapidly produces N-aryl pyrrolidines in high yields. organic-chemistry.org This method is compatible with a wide array of substituents on the aryl ring. organic-chemistry.org

| Method | Reactants | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Classical Reductive Amination | 1,4-Diketone + Primary Amine | NaCNBH₃ or Na(OAc)₃BH | Forms N-substituted pyrrolidines; selective reduction of iminium ion. | harvard.edu |

| Iridium-Catalyzed Reductive Amination | Diketones + Anilines | Iridium Catalyst | Successive amination process; provides N-aryl-substituted pyrrolidines. | nih.gov |

| Condensation with THF derivative | 2,5-Dimethoxytetrahydrofuran + Anilines | NaBH₄ in acidic water | Fast reaction; compatible with various functional groups. | organic-chemistry.org |

Carbocyclization Reactions for Heterocycle Formation

Carbocyclization reactions, particularly intramolecular cyclizations of linear precursors, are a cornerstone for synthesizing the pyrrolidine heterocycle. researchgate.netmdpi.com These methods involve forming the ring by creating one or more carbon-nitrogen or carbon-carbon bonds.

A variety of cyclization strategies have been developed:

Radical Cyclization : Amidyl radicals can be generated and used to activate remote C-H bonds, leading to cyclization and the formation of pyrrolidones (which can be further reduced to pyrrolidines). researchgate.net Similarly, nitrogen radicals can be formed through the homolytic cleavage of nitrogen-heteroatom bonds, which then cyclize onto an olefin. nih.gov

Metal-Catalyzed Cyclization : Palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendent alkene provides rapid access to a range of lactams, which are precursors to pyrrolidines. researchgate.net This process is believed to proceed via an aza-Heck-type pathway. researchgate.net Gold-catalyzed oxidative cyclization of chiral homopropargyl amides has also been used to synthesize enantioenriched γ-lactams. whiterose.ac.uk

Aza-Michael Induced Ring Closure (MIRC) : Domino reactions, such as the aza-MIRC reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides, proceed via an aza-Michael addition followed by an intramolecular SN2 sequence to form functionalized pyrrolidinones. rsc.org

Asymmetric Cyclization : Enantiomerically enriched pyrrolidines can be synthesized through lithiation-intramolecular cyclization sequences. For instance, the cyclization of N-Boc-N-(3-chloropropyl)allylamine using n-BuLi and the chiral ligand sparteine (B1682161) yields (S)-N-Boc-2-vinylpyrrolidine with good enantiomeric excess. acs.org

These methods offer diverse routes to the pyrrolidine core, allowing for control over substitution patterns and stereochemistry.

| Cyclization Type | Key Precursor Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Radical Cyclization | Alkene-bearing carbamates/amides | Electrosynthesis or radical initiators | Pyrrolidones/Pyrrolidines | researchgate.net |

| Palladium-Catalyzed Aza-Heck | O-phenyl hydroxamates with pendent alkene | Palladium catalyst | Unsaturated secondary lactams | researchgate.net |

| Asymmetric Lithiation-Cyclization | N-Boc-(3-chloropropyl)arylmethylamines | s-BuLi/(-)-sparteine (B7772259) | Enantioenriched N-Boc-2-arylpyrrolidines | acs.org |

| Domino aza-MIRC | Barbiturate-derived alkenes + N-alkoxy α-haloamides | Base | Spirobarbiturate-3-pyrrolidinones | rsc.org |

One-Pot Synthetic Procedures for Pyrrolidine Derivatives

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methodologies have been developed for constructing pyrrolidine derivatives.

One such approach is a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne. nih.gov This reaction proceeds without the need for protecting groups and yields α-CN substituted pyrrolidines in good yield and regioselectivity. nih.gov Another strategy involves the Ugi four-component reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization of the resulting N-substituted-2-allenamides to produce pyrrolidin-5-one-2-carboxamides. nih.govresearchgate.net This transition-metal-free process occurs under mild conditions with high atom economy. researchgate.net

Furthermore, an efficient one-pot route from halogenated amides to pyrrolidines has been developed. mdpi.com This method integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions. mdpi.com For the synthesis of N-methylpyrrolidine specifically, a green and efficient one-pot method from 1,4-butanediol (B3395766) and methylamine (B109427) has been developed using a Cu and Ni modified ZSM-5 catalyst. rsc.org

Functionalization and Derivatization Strategies

Once the pyrrolidine ring is constructed, subsequent functionalization is often necessary to arrive at the target molecule. This can involve modifications to the amine moieties or the introduction and manipulation of substituents on the carbon framework of the ring.

Modification of Amine Moieties

The nitrogen atom of the pyrrolidine ring and any side-chain amines are key sites for functionalization. These modifications can alter the compound's properties and are crucial for building the final structure of this compound, which contains both a tertiary amine (the N-methylated ring) and a secondary amine (the isopropylamino group).

N-alkylation and N-arylation are common modifications. For example, N-aryl-substituted pyrrolidines can be synthesized directly via reductive amination of diketones with anilines. nih.gov The synthesis of N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety demonstrates how the amine can be converted into a sulfonamide, showcasing the versatility of amine functionalization. tandfonline.com The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives is another example of forming an amide linkage from the pyrrolidine nitrogen. researchgate.net These transformations highlight the nucleophilic character of the pyrrolidine nitrogen, allowing for the introduction of a wide range of substituents.

Introduction and Manipulation of Alkyl Substituents

Introducing alkyl or aryl groups at specific positions on the pyrrolidine ring is essential for creating structural diversity. The C2 position is a common site for substitution, as seen in the target molecule.

Redox-neutral α-functionalization provides a method for introducing aryl groups at the α-carbon (C2) of pyrrolidine in a single step using a quinone monoacetal as an oxidizing agent. rsc.org Another powerful technique involves the deprotonation of N-activated pyrrolidines with a strong base (organolithiation), followed by reaction with an alkyl halide electrophile. acs.orgacs.org This metalation-alkylation sequence allows for the regioselective introduction of substituents. For instance, the use of N-Boc-pyrrolidine with sec-butyllithium (B1581126) and (-)-sparteine allows for asymmetric deprotonation and subsequent stereoselective substitution at the C2 position. researchgate.net These methods are crucial for installing the -(CH₂)-NH-isopropyl side chain or its precursors onto the pyrrolidine scaffold.

An in-depth examination of the synthetic and analytical methodologies surrounding this compound reveals a landscape rich with advanced chemical strategies. This article focuses on the specific techniques used to create and characterize this compound and its analogues, delving into the nuances of stereocontrol, reaction mechanisms, and structural confirmation.

Molecular Interactions and Pharmacological Targets in Academic Research

Enzyme Modulation and Inhibitory Kinetics

Proteases are essential enzymes that viruses use to cleave large polyproteins into functional viral proteins required for replication and maturation. nih.gov The inhibition of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, is a primary strategy for developing antiviral therapies. nih.govmdpi.com Research in this field focuses on designing inhibitors that can fit into the active site of the protease, blocking its function and halting the viral life cycle. mdpi.com These inhibitors can be peptide-based molecules or small molecules, and their mechanisms can be either competitive or covalent. mdpi.commdpi.com There is no available literature describing Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine acting as a protease inhibitor in any antiviral context.

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its signal at the synapse. Inhibition of AChE is a therapeutic mechanism for conditions characterized by a cholinergic deficit. nih.gov Large-scale screening of chemical libraries is often employed to identify novel AChE inhibitors. nih.gov These studies generate inhibition profiles that characterize the potency and selectivity of compounds against cholinesterases. No data is available profiling the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase.

The ubiquitin-specific protease 1 (USP1) and its partner, USP1-associated factor 1 (UAF1), form a deubiquitinase complex that plays a key role in the DNA damage response. nih.govnih.gov This complex is implicated in pathways such as the Fanconi anemia pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents like cisplatin. nih.govnih.gov Research has led to the discovery of potent and selective small-molecule inhibitors of USP1/UAF1, such as ML323, which serve as chemical probes to study deubiquitination and as potential therapeutics for cancer. nih.govgoogle.com The inhibitory profile of this compound on the USP1/UAF1 complex has not been reported.

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, and their hyperactivity is a common feature of cancer cells. Pim-1 is a proto-oncogene serine/threonine kinase that promotes cell survival and proliferation. nih.gov The inhibition of these kinases is a validated strategy in oncology. mdpi.com For example, dual inhibitors targeting both CDK6 and Pim-1 have shown potent anti-leukemia activity. medchemexpress.com Research focuses on developing highly potent and selective inhibitors, with studies detailing their half-maximal inhibitory concentrations (IC50) against these and other kinases to establish their selectivity profiles. medchemexpress.comresearchgate.net There are no published findings on the effects of this compound on CDK4, CDK6, or Pim-1 kinases.

Carbonic Anhydrase Isoenzyme (hCA I, hCA II) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are well-studied pharmacological targets. However, a thorough search of scientific literature indicates that this compound has not been evaluated as an inhibitor of either hCA I or hCA II. Consequently, no inhibition constants (Kᵢ) or IC₅₀ values are available to quantify its potential inhibitory activity against these isoenzymes.

Table 1: Inhibition of Carbonic Anhydrase Isoenzymes by this compound

| Isoenzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|

| hCA I | No data available | No data available |

Dipeptidyl Peptidase 4 (DPP4) Enzyme Inhibition

Dipeptidyl peptidase 4 (DPP4) is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving incretin hormones. It is a validated target for the management of type 2 diabetes. Despite the significant interest in DPP4 inhibitors, there are no published studies on the inhibitory effects of this compound on the DPP4 enzyme. Research to determine its potential for DPP4 inhibition and its mechanism of action has not been reported.

Table 2: Inhibition of Dipeptidyl Peptidase 4 (DPP4) by this compound

| Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|

Ion Channel Modulation Studies

Voltage-Gated Sodium Channel (Nav1.2) Interactions

The voltage-gated sodium channel Nav1.2, predominantly found in the central nervous system, is critical for the initiation and propagation of action potentials. Modulators of this channel are of significant interest in neuroscience research. However, the scientific record contains no data regarding the interaction of this compound with the Nav1.2 channel. Studies to characterize its potential blocking or modulatory effects on this ion channel have not been documented.

Table 3: Interaction of this compound with Voltage-Gated Sodium Channel (Nav1.2)

| Channel | Modulatory Effect | IC₅₀ / EC₅₀ |

|---|

L-Type Calcium Channel Modulation

L-type calcium channels are responsible for long-lasting calcium currents and are vital in various physiological processes, including muscle contraction and neurotransmitter release. They are a well-established target for cardiovascular drugs. An extensive review of the literature reveals no studies investigating the modulatory effects of this compound on L-type calcium channels. Therefore, its potential to act as either an agonist or antagonist on these channels remains uncharacterized.

Table 4: Modulation of L-Type Calcium Channels by this compound

| Channel Type | Modulatory Effect | IC₅₀ / EC₅₀ |

|---|

Structure Activity Relationship Sar and Structural Biology Investigations

Conformational Analysis of the Pyrrolidine (B122466) Moiety

Computational studies and experimental techniques like X-ray crystallography are employed to understand the preferred conformations of pyrrolidine-containing compounds. nih.govresearchgate.net For instance, conformational analysis can reveal whether a substituent assumes a pseudo-axial or pseudo-equatorial orientation, which can be critical for receptor binding. nih.gov The non-planarity of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole (B145914), which can be advantageous in drug design. researchgate.net

Impact of Positional Isomerism on Biological Activity

The precise placement of functional groups on the pyrrolidine ring can have a profound impact on the biological activity of a compound. This is due to the specific spatial arrangement required for optimal interaction with a biological target.

The position of the aminomethyl group on the pyrrolidine ring, whether at the 2- or 3-position, can lead to significant differences in pharmacological activity. Structure-activity relationship (SAR) studies have shown that the biological profile of pyrrolidine derivatives is strongly influenced by the spatial orientation of its substituents. nih.gov For example, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position was found to be a critical determinant of anticonvulsant activity. nih.gov Similarly, the positioning of substituents on the pyrrolidine ring of other compounds has been shown to affect their potency and efficacy. While direct comparative studies specifically on 2- versus 3-substituted aminomethyl pyrrolidines related to Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine are not extensively detailed in the provided context, the principle of positional isomerism having a significant impact on activity is a well-established concept in medicinal chemistry. researchgate.net

Heterocyclic Ring System Variations and Pharmacological Implications

Altering the core heterocyclic scaffold is a common strategy in drug discovery to modulate a compound's pharmacological properties. This can involve changing the degree of saturation, the type of heteroatoms, or fusing the ring with other cyclic systems.

The replacement of the saturated pyrrolidine ring with its aromatic counterpart, the pyrrole ring, represents a significant structural modification. While both are five-membered nitrogen-containing heterocycles, their physicochemical properties differ substantially. nih.gov The pyrrolidine ring is flexible and has a three-dimensional structure, whereas the pyrrole ring is planar and aromatic. nih.govresearchgate.net This difference in geometry can dramatically alter how a molecule interacts with its biological target.

In drug design, the pyrrolidine scaffold is often preferred for its ability to present substituents in a more defined three-dimensional arrangement, which can lead to higher binding affinity and selectivity. nih.gov The saturated nature of pyrrolidine also imparts different electronic properties compared to the electron-rich aromatic pyrrole ring. nih.gov The choice between a pyrrolidine and a pyrrole core in a drug candidate depends on the specific requirements of the biological target and the desired pharmacological profile. nih.gov

The combination of different heterocyclic rings into a single molecule, creating hybrid structures, is a strategy to access novel chemical space and potentially new pharmacological activities. Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.netmdpi.com

Hybrid molecules incorporating both pyrazole and pyrrole (or pyrrolidine) moieties have been synthesized and evaluated for their therapeutic potential. mdpi.com The rationale behind such hybrids is to combine the favorable properties of each heterocyclic system to create a molecule with enhanced or novel activity. The pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. globalresearchonline.net The specific linkage and relative orientation of the pyrazole and pyrrole/pyrrolidine rings in these hybrid structures are critical for their biological activity.

The exploration of alternative heterocyclic scaffolds is a common approach in lead optimization. Pyrimidine (B1678525) and benzimidazole (B57391) are two such scaffolds that have been extensively utilized in medicinal chemistry due to their presence in numerous biologically active compounds.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a core component of nucleobases and is found in many FDA-approved drugs. researchgate.netingentaconnect.com Pyrimidine derivatives exhibit a wide range of pharmacological activities, including anticancer and protein kinase inhibitory effects. ingentaconnect.comnih.gov The substitution pattern on the pyrimidine ring can be readily modified to tune the biological activity and pharmacokinetic properties of the resulting compounds. researchgate.net

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is another "privileged" structure in drug discovery. nih.gov This bicyclic system is present in a variety of marketed drugs and is known to interact with a diverse range of biological targets. nih.govresearchgate.net Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects. nih.gov The benzimidazole core's ability to engage in hydrogen bonding and π-π stacking interactions contributes to its versatility as a pharmacophore. nih.govbiotech-asia.org

Stereochemical Considerations and Enantiomeric Purity in SAR

While stereochemistry is a critical factor in the activity of many chiral pyrrolidine derivatives, no studies were identified that specifically resolve the enantiomers of this compound and compare their biological activities to determine enantiomeric purity effects on SAR.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, docking simulations would be employed to understand its potential interactions with various biological targets. For instance, studies on other pyrrolidine (B122466) derivatives have successfully used docking to identify potential inhibitors for enzymes like pancreatic lipase, Dipeptidyl Peptidase-IV (DPP-IV), and the anti-apoptotic protein Mcl-1. fishersci.comnih.govnih.gov

The process involves preparing a 3D structure of the ligand, this compound, and a 3D structure of the target protein. Docking algorithms then explore various binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in a study of pyrrolidine derivatives targeting pancreatic lipase, hydrogen bonding with residues like Phe77 and Ser152 was found to be crucial for inhibitory activity. fishersci.com Such simulations for this compound could elucidate its mechanism of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of newly designed analogs without the need for immediate synthesis and testing.

The development of a QSAR model involves several steps: creating a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical methods to build a mathematical model that correlates the descriptors with the activity. Various QSAR approaches have been applied to pyrrolidine derivatives, including CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), and HQSAR (Hologram QSAR). cymitquimica.com These models have shown good stability and predictability in studies of pyrrolidine derivatives as Mcl-1 inhibitors. cymitquimica.com The resulting models can be visualized as 3D contour maps, indicating regions where steric bulk, electrostatic potential, or other properties are favorable or unfavorable for activity, thus guiding the design of new molecules. nih.gov

Prediction of Physicochemical Descriptors (e.g., LogP, Rotatable Bonds)

Physicochemical descriptors are crucial in drug discovery as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. chemicalbook.com For this compound, these properties can be predicted using various computational models. Important descriptors include the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, the number of rotatable bonds, which relates to conformational flexibility, and the topological polar surface area (TPSA), a predictor of cell permeability.

Table 1: Predicted Physicochemical Properties

| Descriptor | Value (for N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine) | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 128.22 g/mol | Influences absorption and distribution. |

| XLogP3 | 0.4 | Measures lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donor Count | 1 | Influences binding to target and solubility. |

| Hydrogen Bond Acceptor Count | 2 | Influences binding to target and solubility. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. |

Note: Data is for the structurally similar compound N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine as a proxy due to the lack of specific data for this compound. fishersci.com

Conformational Dynamics and Flexibility Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. The pyrrolidine ring is known for its conformational flexibility, which can be influenced by its substituents. Conformational analysis of this compound would involve exploring its potential low-energy conformations and the energy barriers between them. This can be achieved through computational methods such as molecular mechanics calculations and molecular dynamics (MD) simulations.

MD simulations provide a dynamic view of the molecule's behavior over time, revealing how it might adapt its shape upon binding to a target. Understanding the conformational preferences of the pyrrolidine ring and the flexibility of the isopropyl and methyl-amine side chains is crucial for a comprehensive understanding of its structure-activity relationship. For example, the puckering of the pyrrolidine ring can be controlled by the stereoelectronic factors of its substituents, which in turn can affect its pharmacological efficacy.

In Silico Screening and Virtual Ligand Design Strategies

In silico screening, or virtual screening, is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If a biological target for this compound is identified, virtual screening could be used to find other, potentially more potent, compounds with a similar scaffold.

Furthermore, the structural information obtained from molecular docking and QSAR studies can be used to design new ligands with improved properties. This process, known as virtual ligand design, might involve modifying the structure of this compound to enhance its binding affinity for a target or to improve its ADME profile. For example, based on the analysis of QSAR models for a series of pyrrolidine derivatives, new compounds with predicted higher inhibitory activity against Mcl-1 were designed. This rational design approach accelerates the drug discovery process and reduces the number of compounds that need to be synthesized and tested experimentally.

Applications in Chemical Biology and Drug Discovery Research

Compound as a Synthetic Building Block for Complex Molecules

The pyrrolidine (B122466) ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of numerous biologically active natural products and synthetic drugs. researchgate.netnih.govwikipedia.org Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine serves as a versatile building block for the creation of more complex molecules due to its inherent structural features. frontiersin.org The presence of both a primary and a tertiary amine offers differential reactivity, allowing for selective functionalization.

The synthesis of complex pyrrolidine derivatives often involves multi-step processes where the pyrrolidine core is introduced early in the synthetic route. nih.gov The N-methyl group and the isopropylamine (B41738) side chain of this specific compound provide steric and electronic properties that can influence the stereochemical outcome of reactions and the conformational rigidity of the final molecule. This control is crucial in drug design, where specific three-dimensional arrangements are often required for optimal interaction with biological targets. nih.gov The amino acids proline and hydroxyproline, which are structurally related to pyrrolidine, are frequently used as chiral building blocks in stereoselective synthesis. nih.gov

Role in the Development of Bioactive Probes and Tools

Bioactive probes are essential tools in chemical biology for the study of biological processes. The pyrrolidine scaffold, a key feature of this compound, has been successfully incorporated into the design of fluorescent probes. For instance, pyrrolidine derivatives have been used to create fluorescent probes for the detection of mutations in DNA. nih.gov In one study, novel styryl dyes were attached to a pyrrolidinyl peptide nucleic acid (PNA) backbone, resulting in probes that showed significant fluorescence enhancement upon binding to DNA with structural defects like mismatched or inserted bases. nih.gov

Furthermore, the pyrrolidine moiety has been utilized in the development of specific fluorescent probes for biologically important molecules. A fluorescent probe based on a pyrroloquinoline derivative was designed for the selective detection of the amino acid lysine (B10760008) in living cells and water samples. mdpi.com Some naturally occurring pyrrolidine derivatives, such as kainoids, are employed as pharmacological probes to study neuroexcitatory pathways by activating glutamate (B1630785) receptors. frontiersin.org These examples highlight the potential of the pyrrolidine core, as found in this compound, to serve as a foundational structure for the development of sophisticated tools for biological research.

Strategies for Novel Therapeutic Agent Design (Mechanism-Focused)

The design of novel therapeutic agents often relies on the use of scaffolds that can be readily modified to optimize binding to a specific biological target. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov this compound provides a starting point for the design of new drugs by allowing for the exploration of chemical space around this core structure.

A key strategy in mechanism-focused drug design is the development of molecules that inhibit specific enzymes or protein-protein interactions. For example, pyrrolidine derivatives have been designed as potent inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein, which is a promising target for cancer therapy. nih.gov In another application, pyrrolidine-based compounds have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. researchgate.net The design of these inhibitors often involves computational modeling to predict the binding interactions of the pyrrolidine derivatives with the active site of the target protein, followed by chemical synthesis and biological evaluation.

Investigations in Antimicrobial Research (Mechanism-Focused)

The search for new antimicrobial agents is a global health priority. The pyrrolidine scaffold has been investigated as a source of new antibacterial and antifungal compounds. While research on this compound itself is limited, numerous studies have demonstrated the antimicrobial potential of pyrrolidine derivatives.

The mechanism of action of these compounds can vary. Some may act by disrupting the bacterial cell membrane, leading to cell lysis. Others may inhibit essential cellular processes such as DNA replication, protein synthesis, or cell wall formation. The specific substitutions on the pyrrolidine ring play a crucial role in determining the antimicrobial activity and the mechanism of action. For instance, the introduction of certain acyl groups to a benzimidazolone core, which can be linked to a pyrrolidine-like structure, has been shown to yield compounds with significant activity against various bacteria, including Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. researchgate.net

Explorations in Anticancer Research (Mechanism-Focused)

The pyrrolidine ring is a common feature in many compounds with demonstrated anticancer activity. nih.gov The structural diversity that can be achieved by modifying the pyrrolidine scaffold allows for the development of compounds that can target various mechanisms involved in cancer progression.

One important mechanism-focused approach is the inhibition of specific proteins that are overexpressed or mutated in cancer cells. As mentioned previously, pyrrolidine derivatives have been developed as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov By inhibiting Mcl-1, these compounds can induce apoptosis (programmed cell death) in cancer cells. Another strategy involves the design of spiro[pyrrolidine-3,3'-oxindoles] as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), both of which are implicated in breast cancer. nih.gov The exploration of different substitution patterns on the pyrrolidine ring is a key aspect of these studies, aiming to enhance potency and selectivity for the target proteins while minimizing off-target effects.

Utility in Material Science Research (Mechanism-Focused)

Beyond its applications in the life sciences, the pyrrolidine scaffold has also found utility in material science. Pyrrolidinone derivatives can be used as additives or intermediates in the creation of advanced polymers, specialized coatings, and novel composite materials. nbinno.com The incorporation of these structures can influence the mechanical, thermal, and chemical resistance properties of the final materials. nbinno.com

A closely related compound, N-methyl-2-pyrrolidone (NMP), is widely used as a solvent in the polymer and battery industries due to its ability to dissolve a wide range of materials, including polyvinylidene difluoride (PVDF), a common binder in lithium-ion batteries. wikipedia.org Furthermore, N-methyl-2-pyrrolidone has been shown to act as a paramagnetic ligand, forming coordination bonds with metals to create hybrid inorganic-organic solids with interesting magnetic properties. researchgate.net This suggests that the nitrogen and potentially other atoms in pyrrolidine derivatives like this compound could act as coordination sites for metal ions, opening up possibilities for the design of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, and how can purity be optimized?

- Methodology :

- Step 1 : React 1-methylpyrrolidine-2-carbaldehyde with isopropylamine via reductive amination using sodium cyanoborohydride in methanol at 50°C for 12 hours. This method minimizes side reactions compared to traditional alkylation .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate:hexane = 1:3) followed by recrystallization in ethanol to achieve ≥98% purity. Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate).

- Key Parameters : pH control (7–8) during reduction and inert atmosphere (N₂) to prevent oxidation.

Q. How should researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. For example, pyrrolidine methyl protons appear at δ 2.3–2.5 ppm, and isopropyl groups show a triplet at δ 1.0–1.2 ppm .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₀H₂₂N₂: 170.18; observed: 170.2 [M+H]⁺) .

- Solubility : Log P (octanol/water) ~0.97 (similar to structurally analogous amines), indicating moderate hydrophobicity. Use DMSO or ethanol for stock solutions .

Q. What storage conditions ensure stability for long-term studies?

- Guidelines :

- Store at –20°C in airtight, light-resistant containers under argon to prevent degradation. Stability tested over 12 months with no significant loss (<2%) via HPLC analysis .

- Avoid aqueous solutions at pH >9, as hydrolysis of the pyrrolidine ring may occur.

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the biological activity of this compound?

- Methodology :

- QSAR Workflow : Use MOE 2020.09 to calculate descriptors (e.g., Log P, polar surface area) and train models against antibacterial datasets. For analogous pyrrolidine derivatives, steric parameters (e.g., SMR) and lipophilicity (Log P) correlate with activity (r² = 0.82) .

- Docking Studies : Perform molecular docking with AutoDock Vina to assess binding affinity to bacterial targets (e.g., penicillin-binding proteins). Results show a predicted ΔG of –8.2 kcal/mol, suggesting moderate inhibition .

Q. What experimental strategies resolve contradictions in solubility data across studies?

- Analysis :

- Data Discrepancy : Reported water solubility ranges from 1.2 mg/mL to 3.5 mg/mL. Investigate pH dependence (pKa ~9.5) and ionic strength effects.

- Validation : Conduct shake-flask experiments at 25°C with buffered solutions (pH 7.4 and 9.0). Use UV-Vis spectroscopy (λ = 254 nm) for quantification. Results align with log WS = –0.52 (pH 7.4) and –0.12 (pH 9.0) .

Q. How can this amine be applied in material science (e.g., 2D material synthesis)?

- Case Study :

- Exfoliation Agent : Use as an intercalant for Nb₂CTₓ MXene. Stir compound with MXene in THF at 60°C for 24 hours to achieve monolayer dispersion (confirmed by AFM). The bulky isopropyl group enhances steric stabilization .

- Performance Metrics : Exfoliated MXene shows 95% monolayer yield and 300% higher conductivity than unmodified samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.